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Introduction
FHD-609 is a potent and selective heterobifunctional degrader of Bromodomain-containing

protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling

complex.[1][2] By inducing the degradation of BRD9, FHD-609 has demonstrated significant

anti-tumor activity in preclinical models of cancers with a dependency on this protein, such as

synovial sarcoma.[1][3] These application notes provide a comprehensive overview of the

intravenous (IV) dosing schedules for FHD-609 used in preclinical in vivo studies, along with

detailed protocols for its preparation and administration in mouse models. It is important to note

that the clinical development of FHD-609 was paused due to observations of cardiac toxicity in

a Phase 1 trial; therefore, appropriate safety and cardiac monitoring protocols are essential

when working with this compound.

Mechanism of Action
FHD-609 functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional

molecule that simultaneously binds to BRD9 and an E3 ubiquitin ligase, bringing them into

close proximity. This induced proximity facilitates the ubiquitination of BRD9, marking it for

degradation by the proteasome. The degradation of BRD9 disrupts the function of the ncBAF

complex, leading to downstream effects on gene expression, including the downregulation of

oncogenic transcription factors like MYC, and subsequent inhibition of cancer cell proliferation.

[4]
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Figure 1: Mechanism of action of FHD-609 leading to BRD9 degradation and inhibition of
cancer cell proliferation.

Data Presentation: Preclinical Intravenous Dosing
Schedules
The following tables summarize the intravenous dosing regimens for FHD-609 that have been

reported in preclinical mouse models.
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Study

Model
Cell Line

Dose

Range

(mg/kg)

Dosing

Schedule

Study

Duration

Key

Findings
Reference

Synovial

Sarcoma

Xenograft

SYO-1
0.05, 0.25,

1.0, 5.0

Single

intravenou

s

administrati

on

Not

specified

Dose- and

time-

dependent

degradatio

n of BRD9,

correlating

with anti-

tumor

efficacy.

Synovial

Sarcoma

Xenograft

ASKA
0.1, 0.5,

2.0

Not

specified
30 days

Superior

tumor

growth

inhibition

compared

to

standard-

of-care

therapies.

Complete

tumor

growth

suppressio

n at 2.0

mg/kg.
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Study

Model

Animal

Strain

Dose

(mg/kg)

Dosing

Schedule
Endpoint

Key

Findings
Reference

Naïve and

Tumor-

bearing

mice

CD-1

(naïve),

BALB/c

nude

(tumor-

bearing)

0.1, 3.0

Single or

biweekly

(BIW)

doses

Pharmacod

ynamics

(BRD9

levels)

Dose-

dependent

BRD9

degradatio

n in tumors

and

peripheral

blood

mononucle

ar cells

(PBMCs).

Experimental Protocols
Formulation of FHD-609 for Intravenous Injection
While the exact vehicle used in the preclinical studies for the intravenous formulation of FHD-
609 is not publicly available, a common approach for formulating poorly soluble small

molecules like PROTACs for in vivo use in mice involves a multi-component solvent system.

Researchers should perform solubility and stability testing to determine the optimal vehicle for

their specific batch of FHD-609. A potential starting point for formulation development, based

on common practices for similar compounds, is provided below.

Disclaimer: This is a suggested starting point for formulation development and may require

optimization.

Materials:

FHD-609 powder

Dimethyl sulfoxide (DMSO), sterile, injectable grade

PEG 300 (Polyethylene glycol 300), sterile, injectable grade

Tween 80 (Polysorbate 80), sterile, injectable grade
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Saline (0.9% sodium chloride), sterile, for injection

Suggested Formulation (e.g., for a 1 mg/mL stock solution):

Dissolve FHD-609 in a minimal amount of DMSO (e.g., 5-10% of the final volume).

Add PEG 300 (e.g., 30-40% of the final volume) and mix thoroughly.

Add Tween 80 (e.g., 5% of the final volume) and mix.

Bring the solution to the final volume with sterile saline.

Vortex or sonicate until the solution is clear and homogenous.

Filter the final solution through a 0.22 µm sterile filter before injection.

Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. The

final dosing volume should be calculated based on the animal's body weight and the desired

dose in mg/kg.

Intravenous Administration in Mice (Tail Vein Injection)
This protocol describes the standard procedure for intravenous administration of a therapeutic

agent via the lateral tail vein in mice.

Materials:

Mouse restraint device

Heat lamp or warming pad

Sterile syringes (e.g., 1 mL) with a 27-30 gauge needle

70% ethanol or isopropanol wipes

Sterile gauze

Prepared FHD-609 solution
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Procedure:

Animal Preparation:

Accurately weigh the mouse to determine the correct injection volume.

Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce

vasodilation of the tail veins, making them easier to visualize and access.

Restraint:

Place the mouse in a suitable restraint device, ensuring the tail is accessible.

Injection Site Preparation:

Gently wipe the tail with a 70% alcohol wipe to clean the injection site.

Injection:

Identify one of the lateral tail veins.

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

Slowly inject the FHD-609 solution. Observe for any signs of resistance or swelling at the

injection site, which may indicate a subcutaneous injection.

If the injection is successful, the solution should flow smoothly without resistance.

Post-Injection Care:

After injecting the full volume, carefully withdraw the needle.

Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

Return the mouse to its cage and monitor for any adverse reactions.
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Figure 2: Experimental workflow for the intravenous dosing of FHD-609 in mice.

Safety and Handling
FHD-609 is a potent bioactive compound and should be handled with appropriate personal

protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures

should be performed in a well-ventilated area or a chemical fume hood. As the clinical

development of FHD-609 was halted due to cardiac toxicity, researchers should be aware of

the potential for similar effects in animal models and consider incorporating appropriate

monitoring (e.g., electrocardiography) into their study design if feasible.
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Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers

working with FHD-609 in vivo. The summarized preclinical data demonstrate its potent anti-

tumor activity at various intravenous doses and schedules. While a specific clinical formulation

for preclinical IV use is not publicly disclosed, the suggested formulation and detailed

administration protocol provide a solid foundation for conducting in vivo studies. Careful

adherence to these guidelines and appropriate safety precautions are essential for obtaining

reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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